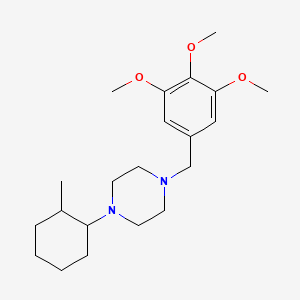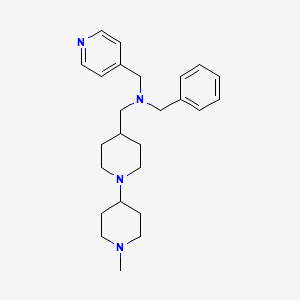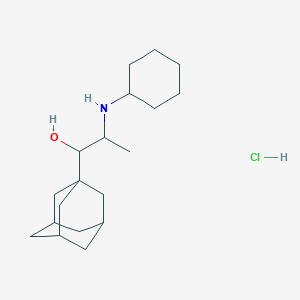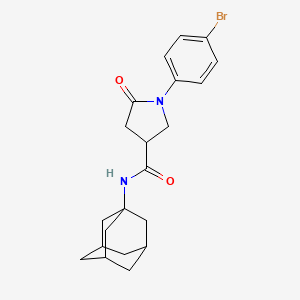![molecular formula C21H26N2O3 B4982282 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide, also known as BPNH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Mecanismo De Acción
The mechanism of action of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has been shown to selectively inhibit COX-2, while sparing the activity of COX-1, which is involved in the production of protective prostaglandins. This selectivity makes 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
Biochemical and Physiological Effects:
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has been shown to reduce inflammation in various animal models of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has been found to have a good safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide in lab experiments is its selectivity for COX-2, which allows for the study of the specific role of this enzyme in various biological processes. However, one limitation of using 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide is its relatively high cost compared to other COX-2 inhibitors. Additionally, further studies are needed to fully understand the potential side effects of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide and its long-term safety profile.
Direcciones Futuras
For research on 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide include further studies on its potential use as an anti-inflammatory and anticancer agent. Additionally, more research is needed to fully understand the mechanism of action of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide and its effects on various biological processes. Further optimization of the synthesis method for 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide may also lead to increased availability and lower costs, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide involves the reaction between 4-aminobenzamide and butyryl chloride, followed by the addition of butylamine. The resulting product is purified using column chromatography to obtain 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide in its pure form. This synthesis method has been optimized to produce high yields of 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases such as arthritis. 4-butoxy-N-[4-(butyrylamino)phenyl]benzamide has also been studied for its potential use as an anticancer agent, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-15-26-19-13-7-16(8-14-19)21(25)23-18-11-9-17(10-12-18)22-20(24)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPECNHIKQXMLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)



![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
![(3-furylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine](/img/structure/B4982246.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)




![8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B4982306.png)
![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)